

# Impact of serum concentration on JNJ-26076713 efficacy

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## Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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## Technical Support Center: JNJ-67484703

Disclaimer: Information regarding "JNJ-26076713" is not publicly available. This technical support guide has been generated using publicly available data for a different Janssen compound, JNJ-67484703, to illustrate the requested format and content.

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the impact of serum concentration on the efficacy of JNJ-67484703.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-67484703?

A1: JNJ-67484703 is a humanized IgG1k antibody that functions as a PD-1 (Programmed cell death protein-1) agonist.[1] It is designed to target and activate PD-1, an inhibitory receptor expressed on T cells, to restore normal immune function.[2] By agonizing PD-1, JNJ-67484703 can inhibit T-cell receptor signaling and deplete PD-1 positive cells, which may reduce aberrant inflammatory responses in autoimmune conditions like rheumatoid arthritis.[1][2]

Q2: Is there a known correlation between the serum concentration of JNJ-67484703 and its clinical efficacy?

A2: Yes, clinical trial data suggests a dose-dependent relationship between JNJ-67484703 administration and clinical response in patients with active rheumatoid arthritis.[1][2] Higher doses have been associated with a greater reduction in disease activity scores.[2] Steady-state serum concentrations were approximately achieved by Week 4 of treatment.[1]

Q3: What are the observed clinical outcomes at different dose levels of JNJ-67484703?

A3: In a Phase 1b study involving patients with active rheumatoid arthritis, different dose levels of JNJ-67484703 resulted in varying degrees of clinical improvement as measured by the Disease Activity Score 28 using C-reactive protein (DAS28-CRP). At week 12, a numerically greater reduction in DAS28-CRP from baseline was observed in the 3 mg/kg group compared to the placebo group.[2]

Q4: What is the recommended experimental approach to assess the impact of JNJ-67484703 serum concentration on efficacy?

A4: A dose-escalation study is a suitable approach. This involves administering different doses of JNJ-67484703 to cohorts of patients and collecting blood samples at various time points to determine serum concentrations.[2][3] Efficacy should be assessed using validated clinical endpoints, such as the DAS28-CRP for rheumatoid arthritis, at baseline and throughout the treatment period.[2][4]

## Data Summary

The following table summarizes the quantitative data from a Phase 1b clinical study of JNJ-67484703 in adults with active rheumatoid arthritis.[2]

Dose Group	Number of Participants	Change from Baseline in DAS28-CRP (at Week 12)	LS Mean Difference vs. Placebo (95% CI)	p-value
Placebo	14	-1.27	-	-
JNJ-67484703 2 mg/kg	5	-1.62	Not Reported	Not Reported
JNJ-67484703 3 mg/kg	25	-1.96	-0.69 (-1.55, 0.18)	0.117

## Experimental Protocols

Protocol: Assessment of Clinical Efficacy using DAS28-CRP

This protocol outlines the methodology for assessing the clinical efficacy of JNJ-67484703 in patients with rheumatoid arthritis using the Disease Activity Score 28 (DAS28-CRP).

### 1. Patient Population:

- Adults (18-65 years) diagnosed with active rheumatoid arthritis for >6 months based on the 2010 American College of Rheumatology (ACR)/European League Against Rheumatism (EULAR) criteria.[\[1\]](#)
- Inadequate response to conventional synthetic disease-modifying antirheumatic drugs.[\[3\]](#)

### 2. Study Design:

- A randomized, double-blind, placebo-controlled, multiple-dose study.[\[2\]](#)
- Participants are randomized to receive subcutaneous injections of JNJ-67484703 (e.g., 2 mg/kg or 3 mg/kg) or placebo over a 10-week treatment period.[\[1\]](#)[\[3\]](#)

### 3. Data Collection:

- Tender Joint Count (TJC28): Assess 28 joints for tenderness upon palpation.

- Swollen Joint Count (SJC28): Assess 28 joints for swelling.
- C-reactive Protein (CRP): Measure serum CRP levels (mg/L) from blood samples.
- Patient Global Assessment of Disease Activity (PGA): Patient rates their overall disease activity on a 100 mm Visual Analog Scale (VAS).

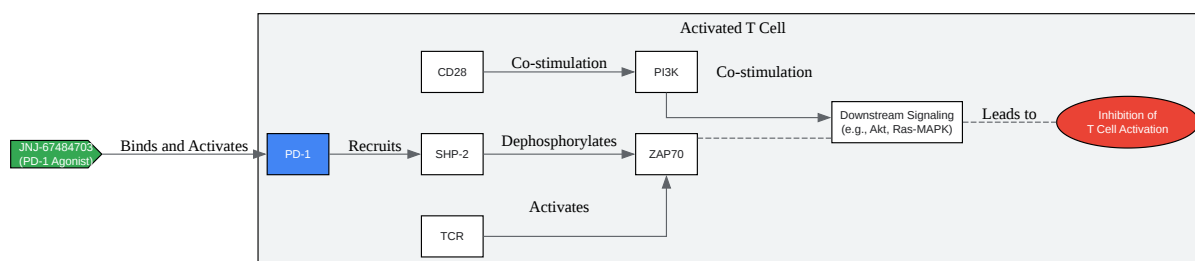
#### 4. DAS28-CRP Calculation:

- The DAS28-CRP score is calculated using the following formula:  $\text{DAS28-CRP} = 0.56 * \sqrt{\text{TJC28}} + 0.28 * \sqrt{\text{SJC28}} + 0.36 * \ln(\text{CRP} + 1) + 0.014 * \text{PGA} + 0.96$

#### 5. Efficacy Assessment:

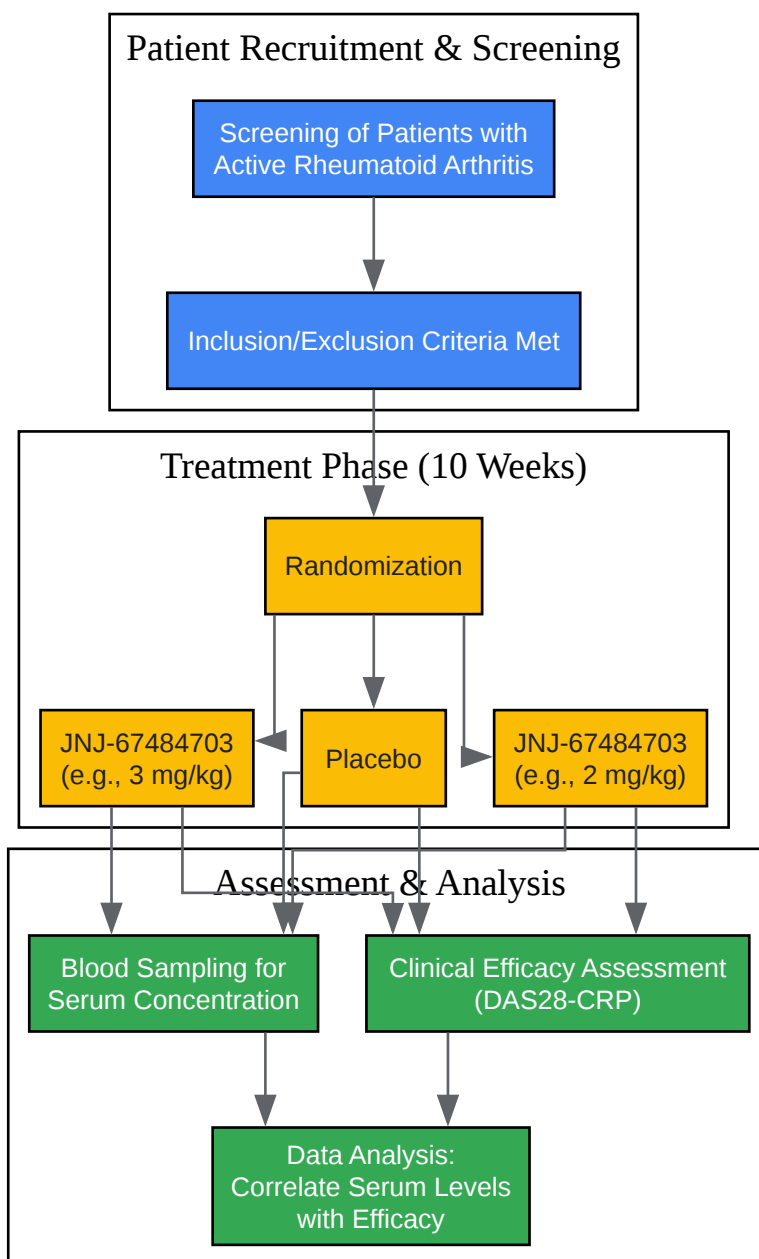
- Calculate the change in DAS28-CRP from baseline at specified time points (e.g., Week 12).  
[2]
- Compare the change in DAS28-CRP between the JNJ-67484703 treatment groups and the placebo group to determine efficacy.[2]

## Visualizations



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Caption: Signaling pathway of JNJ-67484703 as a PD-1 agonist.



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Caption: Experimental workflow for a dose-escalation study.

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## References

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